3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. This compound features a triazole ring substituted with a tert-butyl group, a methylthio group, and a pyridine moiety. Its unique structure suggests potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The compound's synthesis and characterization have been documented in scientific literature and databases such as PubChem and Sigma-Aldrich. These sources provide detailed information regarding its molecular structure, properties, and potential applications.
This compound can be classified under the following categories:
The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves the following steps:
The synthesis may require specific reagents such as tert-butyl bromide for alkylation and methylthiol for thiomethylation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is .
CC(C)(C)c1ccc(cc1)SCC2=NN=C(N(C)C)N=C2
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole can participate in various chemical reactions:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
Further research is required to elucidate specific pathways and interactions for this particular compound.
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole has potential applications in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: